1-(2-Hydroxypropoxy)carbazone
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Overview
Description
1-(2-Hydroxypropoxy)carbazone is a chemical compound that belongs to the class of carbazones It is characterized by the presence of a hydroxypropoxy group attached to the carbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxypropoxy)carbazone can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol. The reaction conditions typically involve mixing the reactants and allowing the reaction to proceed at room temperature. The structure of the product can be confirmed using techniques such as Fourier transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropoxy)carbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbazones.
Scientific Research Applications
1-(2-Hydroxypropoxy)carbazone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antiviral or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropoxy)carbazone involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Semicarbazone: A derivative of imines formed by the condensation reaction between a ketone or aldehyde and semicarbazide.
Thiosemicarbazone: An analog of semicarbazone containing a sulfur atom in place of the oxygen atom.
Uniqueness
1-(2-Hydroxypropoxy)carbazone is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C4H10N4O3 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
(3E)-1-amino-3-(2-hydroxypropoxyimino)urea |
InChI |
InChI=1S/C4H10N4O3/c1-3(9)2-11-8-7-4(10)6-5/h3,9H,2,5H2,1H3,(H,6,10)/b8-7+ |
InChI Key |
IKZAXHGLFZGXSD-BQYQJAHWSA-N |
Isomeric SMILES |
CC(CO/N=N/C(=O)NN)O |
Canonical SMILES |
CC(CON=NC(=O)NN)O |
Origin of Product |
United States |
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